molecular formula C16H9ClN2O3 B2711922 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 121997-02-2

3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2711922
CAS No.: 121997-02-2
M. Wt: 312.71
InChI Key: UWJDFXCFGVURLZ-UHFFFAOYSA-N
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Description

Historical Development of Benzofuro[3,2-d]pyrimidine Derivatives

The benzofuro[3,2-d]pyrimidine scaffold emerged as a hybrid heterocyclic system combining benzofuran and pyrimidine motifs, first synthesized in the early 21st century. Initial work by Wu et al. (2013) demonstrated the structural viability of N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine through ethanol-mediated recrystallization, confirming its planar fused-ring system via X-ray crystallography. This breakthrough enabled systematic exploration of substituent effects at positions 2, 4, and 8 of the tricyclic core.

Subsequent advancements focused on optimizing synthetic routes, as seen in Venkatesh et al.'s (2018) microwave-assisted cyclocondensation approach using chalcone intermediates and urea/thiourea nucleophiles. The introduction of electron-withdrawing groups like chlorine at the para position of the phenyl ring marked a critical innovation, enhancing both stability and bioactivity. The specific compound 3-(4-chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 121997-02-2) represents a milestone in this developmental timeline, combining a chlorinated aryl group with the dione functionality at positions 2 and 4.

Significance in Medicinal Chemistry Research

Benzofuropyrimidine derivatives exhibit broad-spectrum biological activities rooted in their unique electronic configuration. Key pharmacological attributes include:

  • Antimicrobial Potential : Structural analogs demonstrate zone-of-inhibition values up to 19.74 mm against Bacillus subtilis at 100 mg concentrations, comparable to streptomycin controls.
  • Electrophilic Reactivity : The fused benzofuran-pyrimidine system creates electron-deficient regions at C5 and C7 positions, facilitating interactions with microbial DNA gyrase and human kinase targets.
  • Structural Tunability : Substitution patterns at R1 (H, CH3) and R (H, Br) positions modulate lipophilicity (logP range: 2.1–3.8) and hydrogen-bonding capacity.

The 4-chlorophenyl substituent in the subject compound enhances membrane permeability while maintaining a molecular weight (312.71 g/mol) within Lipinski's rule-of-five guidelines. This balance makes it a promising lead candidate for antibiotic adjuvants and kinase inhibitors.

Position Within Heterocyclic Chemistry

As a fused bicyclic system, benzofuro[3,2-d]pyrimidine occupies a strategic niche in heterocyclic chemistry:

Structural Feature Chemical Significance
Benzofuran moiety (Ring A) Provides π-conjugation for charge transfer complexes and intercalation interactions.
Pyrimidine-dione core (Rings B-C) Serves as hydrogen-bond acceptor through N3 and carbonyl oxygens, enhancing target binding.
4-Chlorophenyl substituent Introduces steric bulk (Tm = 214°C) and dipole moment (μ = 2.1 D) for selective interactions.

The compound's planar geometry (dihedral angle < 5° between rings) allows simultaneous interactions with multiple enzyme active sites, a property exploited in dual-action therapeutic agents.

Overview of Research Trajectory

Current research focuses on three primary domains:

  • Synthetic Methodology Optimization

    • Solvent-free mechanochemical synthesis achieving 92% yield (vs. traditional 79% ethanol reflux).
    • Flow chemistry approaches reducing reaction times from 8 hours to 23 minutes.
  • Structure-Activity Relationship (SAR) Expansion

    • Systematic variation of C3 substituents (Cl, Br, CF3) to modulate IC50 values against EGFR kinases (current range: 0.7–18.3 μM).
  • Computational Modeling Advancements

    • Molecular docking studies predicting binding affinities (ΔG = -9.2 kcal/mol) for COVID-19 main protease targets.

Emerging applications in materials science include organic light-emitting diodes (OLEDs), leveraging the compound's fluorescence quantum yield (ΦF = 0.42 in DMSO).

Key Data Table: Physicochemical Properties of 3-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Property Value Method/Source
Molecular formula C16H9ClN2O3 High-resolution MS
Molecular weight 312.71 g/mol Calculated exact mass
logP 2.87 ACD/Labs prediction
Hydrogen bond acceptors 5 ChemDraw analysis
Rotatable bonds 2 Molecular dynamics

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJDFXCFGVURLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction. This reaction uses functionalized iminophosphoranes, which react with carbon disulfide to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzofuro[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. Studies have shown that certain derivatives possess notable inhibitory effects against Staphylococcus aureus and Candida species .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar benzofuro-pyrimidine derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting that 3-(4-chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione may also exhibit such properties .

Synthesis Techniques

The synthesis of 3-(4-chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Benzofuran Ring : This is achieved through cyclization of phenolic precursors under acidic or basic conditions.
  • Pyrimidine Ring Formation : The benzofuran intermediate undergoes condensation with a pyrimidine precursor using catalysts like Lewis acids.
  • Introduction of Substituents : Electrophilic aromatic substitution reactions introduce the chlorophenyl group .

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized benzofuro-pyrimidine derivatives revealed that specific compounds exhibited superior antimicrobial activity compared to standard antibiotics. The evaluation involved testing against common bacterial strains and fungi, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of benzofuro-pyrimidines highlighted their ability to inhibit pro-inflammatory cytokines. This suggests that 3-(4-chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione could be developed as a therapeutic agent for inflammatory diseases .

Future Directions in Research

Given the promising biological activities associated with 3-(4-chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione:

  • Further Biological Testing : Comprehensive pharmacological studies are needed to explore its full therapeutic potential.
  • Structural Modifications : Investigating structural analogs may yield compounds with enhanced efficacy and reduced toxicity.
  • Mechanistic Studies : Understanding the precise mechanisms underlying its biological activities will aid in the development of targeted therapies .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in pain and tumor growth pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and pain signaling .

Comparison with Similar Compounds

Key Observations :

  • Benzofuro vs.
  • Substituent Effects : The 4-chlorophenyl group in the target compound contributes to lipophilicity, similar to trifluorophenyl in herbicidal pyridopyrimidines . However, electron-withdrawing groups (e.g., Cl, CF₃) generally improve metabolic stability .

Comparative Efficiency :

  • The aza-Wittig method (target compound) offers regioselectivity but requires specialized reagents.
  • Condensation strategies (e.g., ) are scalable but may yield mixtures requiring purification.

Enzyme Inhibition

  • Target Compound : Predicted to inhibit viral capsid proteins or kinases due to planar aromatic core and halogen interactions .
  • Pyridopyrimidine Analogs: Demonstrated herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition, with π–π stacking and hydrogen bonding to FAD cofactors .
  • Cyclopentapyrimidines : Antioxidant activity via radical scavenging, attributed to thioether groups donating electrons .

Antiviral Potential

Structure–Activity Relationships (SAR)

  • Halogen Substituents : The 4-chlorophenyl group enhances binding to hydrophobic pockets in enzymes, as seen in PPO inhibitors with trifluorophenyl groups .
  • Heterocyclic Core : Oxygen-containing benzofuro systems may improve metabolic stability over sulfur-containing analogs .
  • Substituent Position: N1 alkylation (e.g., benzyl groups) in thienopyrimidines increases membrane permeability but may reduce target specificity .

Biological Activity

3-(4-Chlorophenyl) benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzofuro-pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Structural Characteristics

The molecular formula of 3-(4-chlorophenyl) benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is C16H9ClN2O3. The structure comprises fused benzofuro and pyrimidine rings with a 4-chlorophenyl substituent. The compound exhibits intramolecular hydrogen bonding and π–π stacking interactions that contribute to its stability and biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of a substituted benzofuran derivative with an appropriate amine under controlled conditions. For instance, diisopropylamine has been utilized in the preparation process to yield high purity and yield (approximately 82%) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuro-pyrimidine derivatives. For example, compounds similar to 3-(4-chlorophenyl) benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown significant inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These compounds are believed to target critical pathways in cancer progression and metastasis .

Antibacterial Activity

The antibacterial properties of this compound class have also been investigated. Research indicates that derivatives exhibit potent activity against various bacterial strains. For instance, some related compounds demonstrated significant Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, suggesting their potential as effective antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). Studies have shown that certain derivatives can significantly reduce NO production in lipopolysaccharide-stimulated macrophages, indicating their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several benzofuro-pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to 3-(4-chlorophenyl) benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited IC50 values ranging from 5 to 15 µM across different cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of various substituted benzofuro-pyrimidines. The study found that one derivative showed an MIC value of 0.12 µg/mL against S. flexneri, outperforming standard antibiotics such as gentamicin. This finding suggests a promising avenue for developing new antibacterial agents based on this scaffold .

Data Summary

Activity Test Organism/Cell Line IC50/MIC Value Reference
AnticancerVarious Cancer Cell Lines5 - 15 µM
AntibacterialS. flexneri0.12 µg/mL
Anti-inflammatoryRAW 264.7 CellsSignificant Reduction in NO Production

Q & A

What synthetic methodologies are optimal for introducing the 4-chlorophenyl group into benzofuropyrimidine-dione scaffolds?

Basic Research Focus
The 4-chlorophenyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, alkylation of the pyrimidine-dione core with 4-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Reaction optimization should include monitoring by TLC and NMR to track regioselectivity, as competing alkylation at other positions (e.g., N1 vs. N3) can occur.

Advanced Research Focus
For stereochemical control in asymmetric synthesis, chiral catalysts or chiral auxiliaries (e.g., Evans oxazolidinones) may be employed. Recent studies suggest Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-chlorophenylboronic acid derivatives could enhance yield and purity . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) are critical to minimize byproducts like bis-alkylated derivatives .

How can structural contradictions in NMR data for alkylated derivatives be resolved?

Methodological Approach
Contradictions arise from dynamic rotational isomerism or solvent-induced shifts. For 1-alkylated derivatives, compare proton signals in DMSO-d₆ vs. CDCl₃:

  • Benzyl-substituted derivatives : Methylene protons (CH₂) appear at 5.13–5.21 ppm in DMSO-d₆ due to restricted rotation, splitting into doublets (J = 12–14 Hz) .
  • Acetamide-substituted derivatives : NH protons resonate sharply at 9.68–10.41 ppm, confirming hydrogen bonding . Use variable-temperature NMR (VT-NMR) to observe coalescence of split signals at elevated temperatures (e.g., 60°C), confirming conformational exchange.

What strategies enhance the antimicrobial activity of benzofuropyrimidine-diones?

Basic SAR Insights
Unsubstituted N1 positions generally exhibit higher activity. For example, 5-methyl-6-(2-methylthiazol-4-yl)-3-phenyl derivatives show MIC values of 12.5 µg/mL against Staphylococcus aureus, outperforming metronidazole (25 µg/mL) .

Advanced Optimization
Introducing electron-withdrawing groups (e.g., CF₃) at C5/C6 improves membrane permeability. However, alkylation at N1 (e.g., 4-methylbenzyl) reduces activity by 4–8×, likely due to steric hindrance of target binding . Combinatorial libraries with substituent permutations (e.g., halogenation at C7/C8) and in silico docking (using Staphylococcus GyrB ATPase) can prioritize candidates for MIC assays .

How can crystallization challenges for X-ray diffraction analysis be addressed?

Methodological Answer
Slow evaporation from mixed solvents (e.g., CHCl₃/MeOH, 3:1) at 4°C promotes single-crystal growth. For hygroscopic derivatives, use inert-atmosphere crystallization (argon) to prevent hydrate formation. The title compound crystallizes in the monoclinic P2₁/c space group with Z = 4; hydrogen-bonding networks (N–H···O=C) stabilize the lattice . Refinement with SHELXL-97 and validation via R-factor convergence (< 0.07) ensure structural accuracy .

What analytical techniques confirm the regioselectivity of nitration or halogenation?

Advanced Technique
LC-MS/MS with collision-induced dissociation (CID) differentiates regioisomers. For nitration, isotopic patterns (M+45 for NO₂) and MS² fragments (e.g., loss of NO₂ at m/z 46) confirm substitution sites. Halogenation (e.g., Cl) is validated via isotopic peaks (³⁵Cl:³⁷Cl ≈ 3:1) and XPS binding energies (Cl 2p₃/₂ at ~200 eV) .

How do solvent polarity and catalyst choice affect cyclocondensation yields?

Experimental Design
Compare acetic acid (polar protic) vs. DMF (polar aprotic) in thioacetamide-mediated cyclizations. Acetic acid achieves ~75% yield for thiazole-fused derivatives due to protonation-assisted nucleophilic attack, while DMF requires K₂CO₃ to deprotonate intermediates . Catalyst screening (e.g., ZnCl₂ vs. FeCl₃) via DoE (Design of Experiments) identifies optimal Lewis acid conditions.

What contradictions exist in bioactivity data across structural analogs, and how are they resolved?

Case Study
Derivatives with 4-chlorophenyl groups show variable antifungal activity (Candida albicans MIC: 25–100 µg/mL). Contradictions arise from efflux pump overexpression in clinical strains vs. lab-adapted strains. Resolve via:

  • Synergy assays : Combine with efflux inhibitors (e.g., verapamil) to isolate intrinsic activity.
  • Proteomic profiling : Identify overexpression of ABC transporters (e.g., CDR1) via 2D gel electrophoresis .

What computational methods predict metabolic stability of benzofuropyrimidine-diones?

Advanced Methodology
Use Schrödinger’s QikProp for ADME profiling:

  • CYP3A4/2D6 inhibition : Predict via ligand docking into homology models.
  • Microsomal stability : Simulate t₁/₂ using hepatic microsome models (e.g., Human Liver Microsomes v2.0). Validated against in vitro assays (R² > 0.85) .

How does alkylation at N1 influence π-π stacking interactions in crystal packing?

Structural Analysis
Bulkier N1 substituents (e.g., benzyl) disrupt parallel π-π stacking, reducing melting points (Δm.p. = 30–50°C). Crystallographic data show dihedral angles > 30° between benzofuro and pyrimidine rings in alkylated derivatives vs. < 10° in unsubstituted analogs .

What functionalization strategies enable late-stage diversification of the benzofuropyrimidine core?

Advanced Synthesis
Employ photoredox catalysis for C–H functionalization:

  • Decarboxylative coupling : Use Ru(bpy)₃Cl₂ and visible light to introduce aryl groups at C7.
  • Electrophilic fluorination : Selectfluor® in MeCN at 50°C adds F at C5 .

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